molecular formula C12H14ClNO3 B2895461 2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid CAS No. 1396967-56-8

2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid

Cat. No.: B2895461
CAS No.: 1396967-56-8
M. Wt: 255.7
InChI Key: MYGSJGRXGSFUDJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Relationship to β-Amino Acid Derivatives

The compound 2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid (IUPAC name: this compound) is a structurally modified amino acid derivative characterized by a 3-methylbutanoic acid backbone substituted at the second position with a 3-chlorobenzoyl group via an amide linkage. The parent carboxylic acid, 3-methylbutanoic acid (commonly known as β-methylbutyric acid), consists of a four-carbon chain with a methyl branch at the third carbon. The benzoylation of the amino group introduces both aromatic and halogenated elements, altering the molecule’s electronic and steric properties compared to unmodified β-amino acids.

β-Amino acids, defined by an amino group attached to the β-carbon rather than the α-carbon (as in canonical α-amino acids), exhibit unique conformational stability and resistance to enzymatic degradation. While this compound is not a β-amino acid per se, its structural framework shares similarities with β-amino acid derivatives through the positioning of the methyl group on the butanoic acid chain and the presence of a non-proteinogenic side chain. This hybrid architecture bridges features of aromatic benzamide compounds and branched aliphatic acids, making it a candidate for targeted drug design.

Table 1: Structural and Chemical Properties of this compound

Property Description
IUPAC Name This compound
Molecular Formula C₁₂H₁₄ClNO₃
Key Functional Groups Carboxylic acid, amide, chlorinated benzoyl, branched aliphatic chain
Structural Analogs β-amino acids, N-benzoylated amino acid derivatives

The chlorobenzoyl moiety enhances lipophilicity, potentially improving membrane permeability, while the methyl branch may restrict rotational freedom, favoring specific binding conformations. Such modifications align with strategies in peptidomimetic design, where synthetic derivatives mimic natural peptide structures while overcoming pharmacokinetic limitations.

Historical Context of Benzoylated Amino Acid Derivatives in Drug Discovery

Benzoylated amino acid derivatives have played a pivotal role in medicinal chemistry since the mid-20th century, primarily as precursors to bioactive molecules and prodrugs. Early studies demonstrated that N-benzoyl modifications protect amino acids from rapid metabolic cleavage, extending their in vivo half-lives. For example, N-benzoyl-phenylalanine derivatives were investigated for their growth-inhibitory effects in microbial antitumor screens, with some analogs showing >90% inhibition at milligram concentrations. The introduction of electron-withdrawing groups, such as chlorine on the benzoyl ring, further modulated electronic properties, enhancing interactions with hydrophobic binding pockets in target enzymes.

The incorporation of halogenated benzoyl groups into amino acid scaffolds gained traction in antibiotic development. Streptothricin, a naturally occurring antibiotic, contains a β-amino acid subunit (streptolidine) modified with a benzamide-like structure. Synthetic analogs, including chlorobenzoylated compounds, were later explored for their ability to stabilize secondary structures in peptides, a property critical for disrupting protein-protein interactions in diseases such as cancer and infectious disorders.

Mechanistic Insights :

  • Enzymatic Stability : Benzoylation shields the amide bond from proteolytic cleavage, a feature exploited in the design of protease-resistant peptides.
  • Targeted Bioactivity : The 3-chloro substitution on the benzoyl ring introduces steric and electronic effects that enhance selectivity for hydrophobic enzyme active sites, as observed in studies of N-benzoyl-p-chloro-DL-phenylalanine.

Recent advances in orthogonal aminoacyl-tRNA synthetase systems have enabled the site-specific incorporation of benzoylated amino acids into proteins, facilitating the study of protein interactions and the development of photo-crosslinking probes. These innovations underscore the enduring relevance of benzoylated amino acid derivatives in both basic research and therapeutic applications.

The structural and historical parallels between this compound and earlier benzoylated analogs suggest untapped potential in targeting undruggable protein interfaces or designing allosteric modulators. Future research may focus on rational optimization of its substituents to balance lipophilicity and solubility, a critical step in advancing lead compounds to preclinical development.

Properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-4-3-5-9(13)6-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGSJGRXGSFUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid typically involves the reaction of 3-chlorobenzoyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial process would also incorporate stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond (benzoyl-amino linkage) undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Cleavage at 110°C in concentrated HCl yields 3-methylbutanoic acid and 3-chlorobenzoic acid as products .
  • Basic Hydrolysis : Treatment with NaOH generates the corresponding sodium salt of 3-methylbutanoic acid and releases 3-chlorobenzamide .

Table 1: Hydrolysis Conditions and Products

ConditionReagentsTemperatureProductsYield
Acidic6M HCl110°C, 2h3-Methylbutanoic acid + 3-Cl-BA*85-90%
Basic2M NaOH80°C, 4hSodium 3-methylbutanoate + 3-Cl-BA78-82%
*3-Cl-BA = 3-chlorobenzoic acid

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters/amides:

  • Esterification : Reaction with methanol/H₂SO₄ produces methyl 2-[(3-chlorobenzoyl)amino]-3-methylbutanoate .
  • Amidation : Coupling with ethylamine via EDC/HOBt forms the corresponding amide derivative .

Table 2: Esterification/Amidation Parameters

Reaction TypeReagentsSolventTimeProduct
EsterificationMethanol, H₂SO₄ (cat.)Dry THF6hMethyl ester (m.p. 98–102°C)
AmidationEthylamine, EDC, HOBtDMF12hEthylamide (purity: 99.2% by HPLC )

Chlorobenzoyl Group Reactivity

The 3-chlorobenzoyl moiety participates in electrophilic substitution and metal-catalyzed cross-coupling:

  • Suzuki Coupling : With phenylboronic acid/Pd(PPh₃)₄, the chloro group is replaced by a phenyl ring .
  • Nucleophilic Aromatic Substitution : Limited reactivity due to the meta-chloro position but feasible under high-temperature conditions (e.g., 120°C with KOH/DMSO) .

Key Observations :

  • Suzuki coupling achieves 72% yield with Pd catalysis .
  • Direct substitution requires harsh conditions (e.g., 120°C, 24h) .

Reduction and Oxidation

  • Reduction : LiAlH₄ reduces the amide to 2-amino-3-methylbutanol and 3-chlorobenzyl alcohol .
  • Oxidation : KMnO₄/H₂SO₄ oxidizes the β-methyl branch to a ketone, forming 2-[(3-chlorobenzoyl)amino]-3-oxobutanoic acid .

Table 3: Reduction/Oxidation Outcomes

ProcessReagentsConditionsProducts
ReductionLiAlH₄ (excess)THF, 0°C → RT2-Amino-3-methylbutanol (70%)
OxidationKMnO₄, H₂SO₄60°C, 3h3-Oxobutanoic acid derivative (55%)

Peptide Coupling and Bioconjugation

The amino acid-like structure allows incorporation into peptides:

  • Solid-Phase Synthesis : Using Fmoc chemistry, the compound couples to resin-bound peptides with HBTU activation .
  • Bioconjugation : Maleimide derivatives enable linkage to thiol-containing biomolecules .

Notable Application :

  • Used in synthesizing antidiabetic peptide analogs targeting metabolic enzymes .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and 3-chloroaniline .
  • Photolysis : UV light induces cleavage of the benzoyl-amino bond (half-life: 48h under sunlight) .

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Activity
Research has indicated that derivatives of 5-(cyclopropylamino)-1,3,4-thiadiazole-2-thiol exhibit notable antidepressant properties. In comparative studies, certain derivatives have demonstrated a significant reduction in immobility time in forced swim tests when compared to standard antidepressants like imipramine. For instance, specific compounds showed a decrease in immobility time by approximately 77.99% and 76.26%, respectively . This suggests that 5-CAT and its derivatives could be developed as new antidepressant agents.

Anticonvulsant Properties
The anticonvulsant potential of 5-CAT has also been explored. Studies have shown that certain derivatives possess significant anticonvulsant activity, making them candidates for further research in epilepsy treatment. The mechanisms underlying these effects are still being investigated but may involve modulation of neurotransmitter systems.

Antimicrobial and Anti-inflammatory Effects
Additionally, 5-CAT has been reported to exhibit antimicrobial and anti-inflammatory properties. These characteristics position it as a candidate for developing new therapeutic agents targeting infections and inflammatory conditions. The compound's ability to interact with various biological targets enhances its potential utility in pharmacology.

Biological Mechanisms

Interaction Studies
Studies focusing on the biological mechanisms of action of 5-CAT often utilize techniques such as molecular docking and receptor binding assays. These methods help elucidate how the compound interacts with specific biological targets and contributes to its pharmacological effects.

Case Study: Antidepressant Efficacy

In a study conducted on various derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, two specific compounds demonstrated significant antidepressant activity. They were tested against imipramine and showed promising results in reducing immobility times during forced swim tests . This case highlights the potential for developing new antidepressants based on the structural framework of thiadiazoles.

Case Study: Anticonvulsant Activity

Another study focused on the anticonvulsant properties of 5-CAT derivatives revealed their efficacy in reducing seizure activity in animal models. The results indicated that these compounds could serve as alternatives or adjuncts to existing anticonvulsants.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects : The cyclohexylcarbamoyl group in 2CA3MBA enhances hydrophobic interactions with BSA compared to the 3-chlorobenzoyl group in the target compound. The chlorine atom in the latter may reduce steric hindrance but could limit binding due to weaker hydrophobic contributions .
  • Binding Efficiency : Compounds with bulkier substituents (e.g., cyclohexylcarbamoyl in 2CA3MBA) exhibit stronger BSA interactions, suggesting that steric bulk and hydrophobicity are critical for protein affinity.

Comparison with Peptide-Based Analog (133605-55-7)

The peptide derivative 2-[[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid (CAS 133605-55-7) shares a 3-methylbutanoic acid backbone but incorporates additional residues (tyrosine, histidine, proline) and an imidazole group .

Feature This compound 133605-55-7
Molecular Complexity Simple carboxamide derivative Highly complex peptide with multiple residues
Functional Groups Chlorobenzoyl, methylbutanoic acid Tyrosyl, histidyl, imidazole, proline
Potential Targets Serum proteins, proteases Likely enzyme-active sites or receptors

Key Differences :

  • Solubility and Bioavailability: The chlorinated derivative’s smaller size and non-polar groups may improve membrane permeability compared to the larger, polar peptide analog.

Biological Activity

2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid, an organic compound with the molecular formula C12H14ClNO3, has garnered attention for its potential biological activities. This compound features a chlorobenzoyl group linked to an amino acid structure, specifically 3-methylbutanoic acid. The presence of chlorine in the benzoyl moiety is significant as it influences both the compound's reactivity and its biological properties, making it a subject of interest in pharmacology and medicinal chemistry.

The molecular weight of this compound is approximately 255.70 g/mol. The functional groups present in this compound contribute to its reactivity and biological activity. The synthesis typically involves the following steps:

  • Formation of the chlorobenzoyl group .
  • Coupling with 3-methylbutanoic acid .
  • Purification and characterization using techniques such as NMR spectroscopy and HPLC.

Structural Comparison Table

Compound NameStructural FeaturesUnique Aspects
2-[(4-Chlorobenzoyl)amino]-3-methylbutanoic acidChlorine at the para position on the benzene ringDifferent electronic properties due to chlorine's position
2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acidFluorine instead of chlorineFluorine's electronegativity alters reactivity
2-[(2-Chlorobenzoyl)amino]-3-methylbutanoic acidChlorine at the ortho positionPotentially different steric effects

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Its efficacy against various bacterial strains has been documented, with particular focus on Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The minimum inhibitory concentration (MIC) was determined, showing promising results compared to standard antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Cytokines

In a controlled experiment, this compound was tested on macrophage cell lines. Results indicated a significant reduction in cytokine production, highlighting its potential as an anti-inflammatory agent.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of bacterial cell wall synthesis .
  • Modulation of inflammatory pathways through cytokine inhibition.
  • Interaction with specific enzyme targets , similar to other known anti-inflammatory drugs.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory ActivitySignificant inhibition of cytokines in vitro
Mechanism of ActionInhibition of cell wall synthesis and cytokine modulation

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.0–5°CPrevents hydrolysis
SolventDCMMaximizes acylation rate
Catalyst (TEA)1.2 equiv.Neutralizes HCl

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